2-chloro-N-(4-ethylphenyl)benzenesulfonamide
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Overview
Description
2-Chloro-N-(4-ethylphenyl)-1-benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethylphenyl)-1-benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-ethylphenyl)-1-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-(4-ethylphenyl)-1-benzenesulfonamide.
Scientific Research Applications
2-Chloro-N-(4-ethylphenyl)-1-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethylphenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide: This compound is similar in structure but contains additional fluorine atoms, which can alter its chemical properties and biological activity.
2-Chloro-N-(4-ethylphenyl)acetamide: Another structurally similar compound, differing by the presence of an acetamide group instead of a benzenesulfonamide group.
Uniqueness
2-Chloro-N-(4-ethylphenyl)-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its role in medicinal chemistry, providing a basis for the development of new therapeutic agents.
Properties
Molecular Formula |
C14H14ClNO2S |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-chloro-N-(4-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-7-9-12(10-8-11)16-19(17,18)14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
InChI Key |
LLLCJFTYCPONEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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